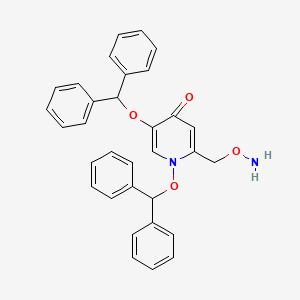
2-Bromo-1-(4-fenoxifenil)etanona
Descripción general
Descripción
2-Bromo-1-(4-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H11BrO2. It appears as a white to off-white crystalline powder and is insoluble in water but soluble in organic solvents such as acetone, ethanol, and chloroform. This compound is significant in the field of pharmaceuticals and organic synthesis due to its unique properties and versatile applications.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-phenoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including drugs and polymers.
Biology and Medicine: The compound has been explored for its potential use in developing new anti-inflammatory drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(4-phenoxyphenyl)ethanone can be synthesized by the bromination of 4-phenoxyacetophenone using bromine and acetic acid. The reaction is carried out at room temperature and can be completed in one to two hours. Another method involves the reaction of diphenyl ether with bromoacetyl bromide .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. The use of bromine and acetic acid in a controlled environment ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Bromination: Bromine and acetic acid are used for the initial synthesis.
Substitution: Various nucleophiles can be used to replace the bromine atom.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield different derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-phenoxyphenyl)ethanone involves its role as an electrophile in various chemical reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of different products. The compound’s reactivity is primarily due to the presence of the bromine atom, which makes it a good leaving group in substitution reactions .
Comparación Con Compuestos Similares
- 4’-Phenoxy-2-bromoacetophenone
- 4-Phenoxyphenacyl bromide
- 2-Bromo-4’-phenoxyacetophenone
Comparison: 2-Bromo-1-(4-phenoxyphenyl)ethanone is unique due to its specific structure, which includes a bromine atom and a phenoxy group. This combination makes it particularly useful in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
2-bromo-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXTYMXDSNWNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564178 | |
| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-33-1 | |
| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
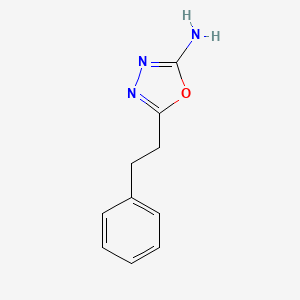

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

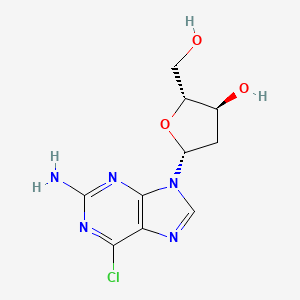
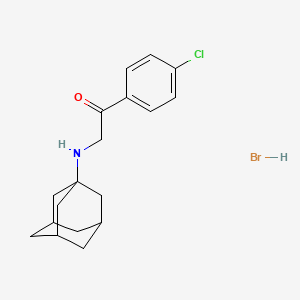
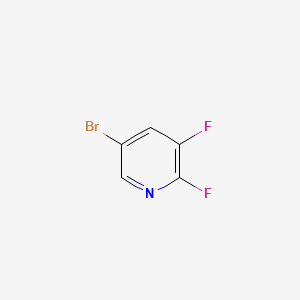
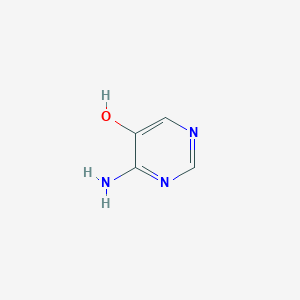
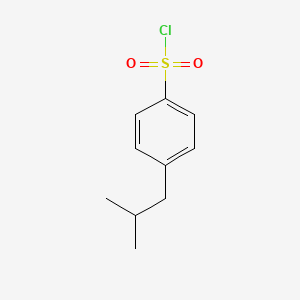
![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)
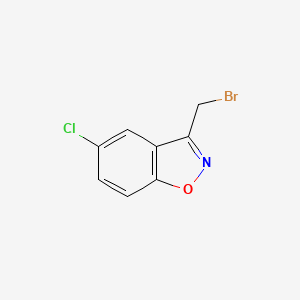
![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)
